molecular formula C8H8N2O4S B13012431 1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B13012431
M. Wt: 228.23 g/mol
InChI Key: ZJPMQYIOORIWEC-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound with a unique structure that includes a nitro group and a methyl group attached to a benzo[c]isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of a precursor compound, followed by cyclization and oxidation steps. One common method involves the nitration of 1-methyl-1,3-dihydrobenzo[c]isothiazole, followed by oxidation to introduce the dioxide functionality .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 1-methyl-6-amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

1-methyl-6-nitro-3H-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C8H8N2O4S/c1-9-8-4-7(10(11)12)3-2-6(8)5-15(9,13)14/h2-4H,5H2,1H3

InChI Key

ZJPMQYIOORIWEC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CS1(=O)=O)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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